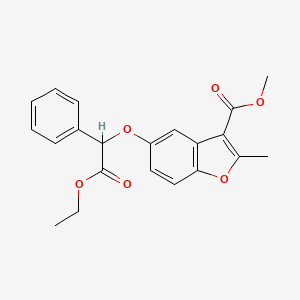
Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate
Übersicht
Beschreibung
Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as MEOPBF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MEOPBF belongs to the class of benzofuran derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of NF-κB, a protein that plays a key role in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which can help protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. This compound has been shown to have a range of therapeutic properties, making it a versatile compound for scientific research. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate research. One potential application is in the development of cancer treatments. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Another potential application is in the development of anti-inflammatory drugs. This compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound may have applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully understand the potential therapeutic properties of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
methyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)19(14-8-6-5-7-9-14)27-15-10-11-17-16(12-15)18(13(2)26-17)20(22)24-3/h5-12,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVMQSCGYNZNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B3406674.png)
![(2Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406675.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B3406676.png)
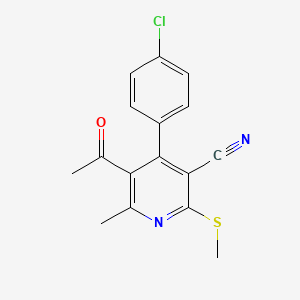
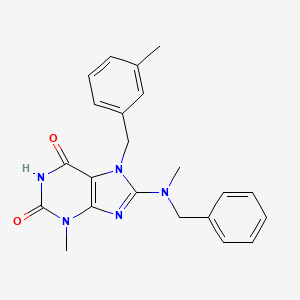
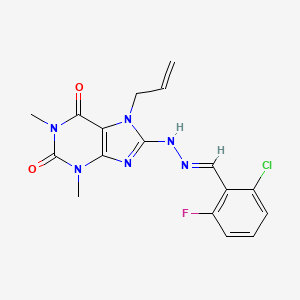
![(2E)-N,N-diethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B3406724.png)

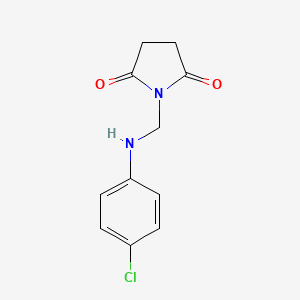
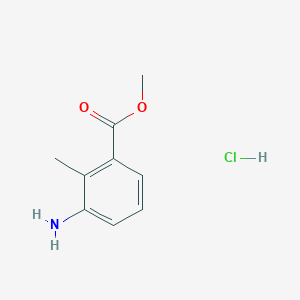
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B3406745.png)
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B3406746.png)
![methyl 2-[(6-hydroxy-3-methyl-7-octyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B3406750.png)
![1-[4-(Dimethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3406763.png)